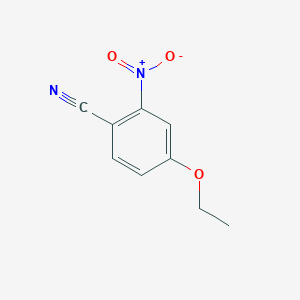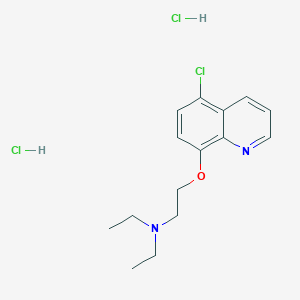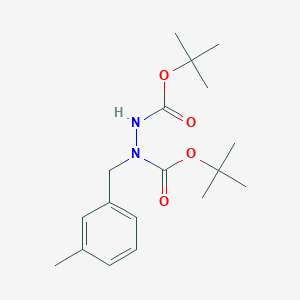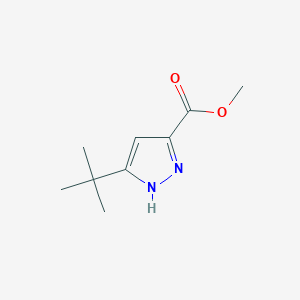
3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide is a chlorinated aromatic compound that is likely to have interesting chemical properties due to the presence of multiple chlorine substituents and the carboximidamide group. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated aromatic compounds and their chemical behavior, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of chlorinated aromatic compounds typically involves multi-step reactions, including oxidation, etherification, reduction, alkylation, and further oxidation processes . For example, the synthesis of N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline was achieved with a total yield of 75% through such a sequence of reactions . This suggests that the synthesis of this compound might also involve a complex sequence of reactions, with careful control of reaction conditions to ensure the correct placement of chlorine substituents and the formation of the carboximidamide group.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be determined using spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction . For instance, the structure of N-(3,4-dichlorophenyl)-N'-(2-methylbenzoyl)thiourea was elucidated using IR and NMR spectroscopy, and its crystal structure was confirmed by X-ray diffraction . These techniques could similarly be applied to determine the molecular structure of this compound, providing detailed information about its geometry and electronic structure.
Chemical Reactions Analysis
Chlorinated aromatic compounds can undergo various chemical reactions, including isomerization and reactions with other reagents. For example, 3-chloro-NNO-4'-methylazoxybenzene was treated with CrO3 in acetic acid to yield 3-chloro-ONN-4'-methylazoxybenzene . This indicates that the presence of chlorine can influence the reactivity of the compound and its interaction with other chemical species. The chemical reactions of this compound would likely be influenced by the electron-withdrawing effects of the chlorine atoms and the electronic properties of the carboximidamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds are often characterized by their spectroscopic signatures and their behavior in different environments. For example, the restricted rotation around the methylene bridge in certain benzimidazole derivatives was evidenced by NMR spectroscopy and supported by X-ray crystallography and density functional theory (DFT) studies . The physical properties such as melting point, solubility, and stability of this compound would be influenced by its molecular structure and the presence of chlorine atoms, which could affect intermolecular interactions and the compound's overall reactivity.
Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact
A comprehensive review on the occurrence, toxicity, and degradation of triclosan (TCS), a compound structurally related to the specified chemical, highlights its widespread use in consumer products and its environmental persistence. Triclosan's partial elimination in sewage treatment plants leads to its common presence in various environmental compartments, including water bodies and sediments. Its high hydrophobicity allows accumulation in fatty tissues, affecting aquatic organisms and potentially leading to the emergence of TCS-resistant bacteria. The transformation of TCS into more toxic and persistent compounds emphasizes the need for understanding the environmental impact of similar chlorinated compounds (Bedoux et al., 2012).
Toxicity and Health Risks
The review on the genetic toxicology of chlorinated dibenzo-p-dioxins, including compounds similar to 3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide, reveals significant concerns about their potential health risks. These compounds are associated with various toxic effects, including carcinogenicity, teratogenicity, and endocrine disruption. Such risks underline the importance of understanding the toxicity of chlorinated compounds and their derivatives to safeguard public health (Wassom, Huff, & Loprieno, 1977).
Degradation and Environmental Fate
The degradation and environmental fate of chlorophenols, compounds related to this compound, have been extensively reviewed. These compounds, due to their moderate to high persistence and the potential for bioaccumulation, pose considerable risks to both aquatic life and human health. Understanding the degradation pathways and environmental fate of such chlorinated compounds is crucial for developing strategies to mitigate their impact on ecosystems and human populations (Krijgsheld & Gen, 1986).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and leading to a range of biological effects .
Mode of Action
The compound likely interacts with its targets, leading to changes in their function. This interaction could potentially alter the normal functioning of the target, leading to a cascade of biological effects .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways, given the broad range of biological activities exhibited by similar compounds .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual excretion .
Result of Action
Based on the activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular level .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of the compound .
Propiedades
IUPAC Name |
3,5-dichloro-N-(4-chlorophenyl)-N'-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2/c1-18-14(9-6-11(16)8-12(17)7-9)19-13-4-2-10(15)3-5-13/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTRPFRBUBPALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC(=CC(=C1)Cl)Cl)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3018532.png)





![N,N-dimethyl-N'-[7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B3018540.png)
![N-[2-(1,2-Benzothiazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3018542.png)
![4-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3018544.png)
![3-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B3018548.png)



